1,1-dioxo-5-phenyl-2H-1,2,6-thiadiazine-3-carboxylic acid
Overview
Description
1,1-dioxo-5-phenyl-2H-1,2,6-thiadiazine-3-carboxylic acid is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms and one sulfur atom
Mechanism of Action
Target of Action
The compound 5-Phenyl-2H-1,2,6-Thiadiazine-3-Carboxylic Acid 1,1-Dioxide, also known as MFCD09473369, is a member of the benzothiadiazine-1,1-dioxide class of compounds . The primary targets of this class of compounds include aldose reductase , AMPA receptors , and PI3Kδ . Aldose reductase is an enzyme involved in glucose metabolism, AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system, and PI3Kδ is a lipid kinase involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their activity . For instance, it has been reported to exhibit higher activity as a positive modulator of the AMPA receptor . In the case of aldose reductase, the compound acts as an inhibitor .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, inhibition of aldose reductase can impact the polyol pathway, which plays a role in diabetic complications . Modulation of AMPA receptors can affect synaptic transmission in the central nervous system . Inhibition of PI3Kδ can impact various cellular processes, including cell proliferation and survival .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and the pathways they are involved in. For example, inhibition of aldose reductase can potentially alleviate diabetic complications . Modulation of AMPA receptors can influence synaptic transmission, potentially impacting neurological functions . Inhibition of PI3Kδ can affect cell proliferation and survival, which could have implications in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-5-phenyl-2H-1,2,6-thiadiazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with a suitable sulfonyl chloride, followed by cyclization to form the thiadiazine ring. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-5-phenyl-2H-1,2,6-thiadiazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazine ring .
Scientific Research Applications
1,1-dioxo-5-phenyl-2H-1,2,6-thiadiazine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as antihypertensive and antidiabetic effects.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,1-dioxo-5-(thiophen-2-yl)-2H-1lambda6,2,6-thiadiazine-3-carboxylic acid: This compound has a similar thiadiazine ring structure but with a thiophenyl group instead of a phenyl group.
1,2,4-benzothiadiazine-1,1-dioxide: Another related compound with a benzothiadiazine ring, known for its diverse pharmacological activities.
Uniqueness
1,1-dioxo-5-phenyl-2H-1,2,6-thiadiazine-3-carboxylic acid is unique due to its specific phenyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,1-dioxo-5-phenyl-2H-1,2,6-thiadiazine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c13-10(14)9-6-8(11-17(15,16)12-9)7-4-2-1-3-5-7/h1-6,12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCNCENFUHVWGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NS(=O)(=O)NC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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